molecular formula C16H35O3P B081184 Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester CAS No. 14802-03-0

Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester

Cat. No. B081184
CAS RN: 14802-03-0
M. Wt: 306.42 g/mol
InChI Key: ZDFBXXSHBTVQMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphonic acid esters and related compounds has been extensively studied. Moszner et al. (2001) synthesized hydrolytically stable phosphonic acid monomers through a process involving hydrolysis and ether formation. Similarly, Johnson and Cabasso (2010) synthesized polybenzimidazole diethyl phosphonates with high phosphorus content through reacting polybenzimidazole with diethyl phosphite in a free radical mechanism. Trzepizur et al. (2021) reported a method for the selective esterification of phosphonic acids, achieving mono- and diesterification through temperature-controlled reactions (Moszner et al., 2001) (Johnson & Cabasso, 2010) (Trzepizur et al., 2021).

Molecular Structure Analysis

The molecular structure of phosphonic acid esters has been characterized using various spectroscopic methods. For instance, NMR and IR spectroscopy have been used to characterize the structure of synthesized monomers, providing insights into their chemical environment and confirming the presence of phosphonic acid groups (Moszner et al., 2001).

Chemical Reactions and Properties

Phosphonic acid esters participate in various chemical reactions, demonstrating unique reactivity and stability. The synthesis processes often involve radical polymerization, showing the compounds' versatility in forming polymers with specific adhesive properties. Furthermore, the hydrolytic stability of these compounds makes them suitable for applications requiring long-term stability (Moszner et al., 2001).

Physical Properties Analysis

The physical properties of phosphonic acid esters, such as solubility in water and hydrolytic stability, are significant for their practical applications. These properties are influenced by the molecular structure, specifically the phosphonic acid group, which contributes to their overall performance in various applications (Moszner et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under different conditions, highlight the potential applications of phosphonic acid esters. Their reactivity in radical polymerization and adhesive properties, coupled with hydrolytic stability, make them valuable for synthesizing materials with specific characteristics (Moszner et al., 2001).

Scientific Research Applications

  • Extraction and Separation of Heavy Rare Earth Elements (HREEs)

    It has been used for the separation of heavy rare earth elements (HREEs) due to its ability to achieve complete stripping with low acidity and high organic REE loading. This includes studies on the thermodynamics, kinetics, and simulation of cascade extraction processes for HREEs separation (Chen, Li, Chen, & Jing, 2020).

  • Molybdenum(VI) Extraction

    The compound is effective in extracting molybdenum(VI) from high sulfuric acid leach solutions. The research investigated the effects of extractant concentration, solution acidity, and stripping reagent on molybdenum recovery (Xia, Xiao, Xiao, & Zeng, 2015).

  • Indium(III) Adsorption from Hydrochloric Acid Systems

    This compound shows effectiveness in adsorbing Indium(III) from HCl systems, with adsorption capacity increasing with temperature. The adsorption process is endothermic (Yuan, 2008).

  • Co-extraction and Selective Stripping of Vanadium (IV) and Molybdenum (VI)

    It's used for the co-extraction and selective stripping of vanadium (IV) and molybdenum (VI) from sulfuric acid solutions, with a developed process flow sheet for recovery and separation of these metals (Xingbin, Wei, Jun, Minting, Zhigan, Li, & Xu, 2012).

  • Development into Functional Ionic Liquids

    The compound has been developed into acid–base coupling bifunctional ionic liquid extractants for environmentally friendly rare earth separation, providing effective and eco-friendly extraction protocols (Sun & Waters, 2014).

  • Extraction of Rare Earth Metals in Presence of Diethylenetriaminepentaacetic Acid

    The extraction equilibria of rare earth metals with this compound have been studied, including the effect of diethylenetriaminepentaacetic acid in the aqueous phase on the extraction process (Kubota, Goto, & Nakashio, 1993).

Future Directions

One potential future direction for this compound is its use in the efficient separation and recovery of rare metals such as palladium, platinum, molybdenum, vanadium, aluminum, cobalt, and nickel from an aqueous solution .

properties

IUPAC Name

2-ethylhexoxy(2-ethylhexyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFBXXSHBTVQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COP(=O)(CC(CC)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864536
Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Molecular Weight

306.42 g/mol
Source PubChem
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Physical Description

Liquid; [Luoyang Zhongda MSDS]
Record name 2-Ethylhexyl hydrogen-2-ethylhexylphosphonate
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CAS RN

14802-03-0
Record name 2-Ethylhexyl (2-ethylhexyl)phosphonate
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester
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Record name 2-ethylhexyl hydrogen -2-ethylhexylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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